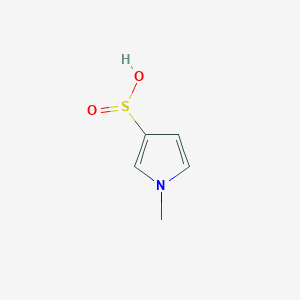

1-Methyl-1H-pyrrole-3-sulfinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1H-pyrrole-3-sulfinic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a sulfinic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrrole-3-sulfinic acid typically involves the introduction of the sulfinic acid group onto a pre-formed pyrrole ring. One common method is the reaction of 1-methylpyrrole with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrrole-3-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: 1-Methyl-1H-pyrrole-3-sulfonic acid.

Reduction: 1-Methyl-1H-pyrrole-3-thiol.

Substitution: 2-Bromo-1-methyl-1H-pyrrole-3-sulfinic acid.

Scientific Research Applications

1-Methyl-1H-pyrrole-3-sulfinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrole-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

1-Methyl-1H-pyrrole-3-thiol: Contains a thiol group instead of a sulfinic acid group.

1-Methyl-1H-pyrrole-3-carboxylic acid: Features a carboxylic acid group at the third position.

Uniqueness

1-Methyl-1H-pyrrole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential biological activity compared to its analogs. The sulfinic acid group can participate in redox reactions and form stable complexes with metal ions, making it valuable in various applications.

Biological Activity

1-Methyl-1H-pyrrole-3-sulfinic acid is a compound derived from pyrrole, a five-membered aromatic heterocycle known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 14232-50-5 |

| Molecular Formula | C5H7NO2S |

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | 1-methylpyrrole-3-sulfinic acid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The sulfinic acid group can donate electrons, helping to neutralize free radicals and reduce oxidative stress in cells.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, influencing metabolic pathways and cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example, it has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL in laboratory settings .

Anti-inflammatory Effects

In vivo studies indicate that this compound can reduce inflammation markers in animal models. In a study involving a paw pressure test (Randall–Selitto test), it was observed that the compound significantly decreased pain responses associated with inflammatory conditions .

Analgesic Properties

The compound's analgesic activity was evaluated through various tests, showing promising results in reducing pain associated with inflammatory responses. Its mechanism appears to involve modulation of pain pathways and reduction of pro-inflammatory cytokines .

Case Studies

Several studies have focused on the biological activity of pyrrole derivatives, including this compound:

- Analgesic Activity Study :

-

Antimicrobial Efficacy :

- Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole, including sulfinic acids, showed enhanced antimicrobial activity compared to their non-sulfonated counterparts. This suggests that sulfonation may enhance the interaction with bacterial membranes, increasing efficacy against resistant strains .

Properties

CAS No. |

745761-47-1 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

1-methylpyrrole-3-sulfinic acid |

InChI |

InChI=1S/C5H7NO2S/c1-6-3-2-5(4-6)9(7)8/h2-4H,1H3,(H,7,8) |

InChI Key |

XVSDPZQZVWWLJF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)S(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.